molecular formula C32H61N11O10 B1674224 L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- CAS No. 78228-88-3

L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-

Cat. No.: B1674224
CAS No.: 78228-88-3
M. Wt: 759.9 g/mol
InChI Key: QXFXVXOBAZENRA-BXZPNGIOSA-N
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Description

L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- is a specific peptide sequence derived from the lac repressor protein, which is a key component in the regulation of the lac operon in Escherichia coli. The lac repressor protein binds to the operator region of the lac operon, inhibiting the transcription of downstream genes involved in lactose metabolism. The fragment 33-38, consisting of the amino acids Lys-Arg-Glu-Lys-Val, plays a crucial role in the binding and regulatory functions of the lac repressor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .

Scientific Research Applications

L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- involves its binding to the operator region of the lac operon. This binding prevents RNA polymerase from accessing the promoter region, thereby inhibiting the transcription of downstream genes. The binding is highly specific and involves interactions between the amino acid residues of the fragment and the DNA bases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- is unique due to its specific role in binding to the operator region of the lac operon and its involvement in the precise regulation of lactose metabolism. Its sequence and structure are optimized for high-affinity binding, making it a valuable tool for studying gene regulation .

Properties

CAS No.

78228-88-3

Molecular Formula

C32H61N11O10

Molecular Weight

759.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H61N11O10/c1-17(2)24(31(52)53)42-29(50)20(10-5-7-15-34)39-28(49)22(12-13-23(45)46)40-27(48)21(11-8-16-38-32(36)37)41-30(51)25(18(3)44)43-26(47)19(35)9-4-6-14-33/h17-22,24-25,44H,4-16,33-35H2,1-3H3,(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,47)(H,45,46)(H,52,53)(H4,36,37,38)/t18-,19+,20+,21+,22+,24+,25+/m1/s1

InChI Key

QXFXVXOBAZENRA-BXZPNGIOSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

KTREKV

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lac repressor fragment 33-38
LRF 33-38
Lys-Arg-Glu-Lys-Val

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-
Reactant of Route 2
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-
Reactant of Route 3
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-
Reactant of Route 4
Reactant of Route 4
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-
Reactant of Route 5
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-
Reactant of Route 6
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-

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